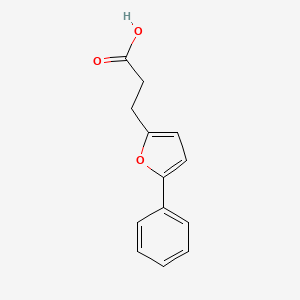

3-(5-Phenyl-2-furyl)propanoic acid

Descripción

Contextualization within Furan (B31954) Chemistry Research

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a structural motif in a vast array of natural products, pharmaceuticals, and synthetic materials. researchgate.netnih.gov Furan derivatives derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are considered important "platform chemicals" that provide a renewable starting point for a wide range of valuable products. researchgate.netmdpi.comnih.gov These precursors are used to synthesize fine chemicals, polymers, solvents, and fungicides. mdpi.comnih.gov

The versatility of the furan ring allows for its incorporation into complex, biologically active molecules. pnas.org Well-known furan-containing drugs include the antibacterial agent nitrofurantoin, the peripheral vasodilator naftidrofuryl, and the HIV protease inhibitor darunavir. researchgate.netmdpi.com Research in furan chemistry is dynamic, with ongoing efforts to develop novel synthetic methods for creating substituted furans with precise regiocontrol. pnas.orgtandfonline.com The synthesis of compounds like 3-(5-phenyl-2-furyl)propanoic acid is part of this broader effort to explore the chemical space accessible from furan-based starting materials. mdpi.comnih.gov Methods for creating such molecules often involve the reaction of 3-(furan-2-yl)propenoic acids with arenes (aromatic compounds) in the presence of superacids like triflic acid (TfOH), a process known as hydroarylation. mdpi.comnih.govnih.gov

Relevance of Phenyl-Substituted Furan Derivatives in Synthetic Organic Chemistry

The introduction of a phenyl group onto a furan ring, creating a phenyl-furan scaffold, is a common strategy in synthetic organic chemistry to generate molecules with specific electronic and steric properties. The phenylation of furan typically yields 2-phenylfuran (B99556) as the main product. rsc.org This structural motif is a key component in various compounds explored for their biological activities.

For example, researchers have synthesized and investigated furan chalcones containing a phenyl group for their potential as urease inhibitors. semanticscholar.org In one study, furan chalcone (B49325) derivatives with di-chloro substituted phenyl rings, such as 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one, showed significant inhibitory activity against the urease enzyme. semanticscholar.org The strategic placement of substituents on the phenyl ring can modulate the biological efficacy of the entire molecule. The development of synthetic routes to access diverse substituted furans is crucial for medicinal chemistry and total synthesis. pnas.org The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, including the phenyl-substituted target of this article, represents a key area of this research, often achieved through Friedel-Crafts type reactions. nih.govnih.gov

Overview of Propanoic Acid Derivatives in Bioactive Compound Development

The propanoic acid functional group is a well-established pharmacophore in medicinal chemistry, famously associated with the non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Arylpropionic acid derivatives, such as ibuprofen (B1674241) and ketoprofen, are a major class of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.orghumanjournals.com

The propanoic acid moiety is not limited to anti-inflammatory agents. Its derivatives are explored for a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net The inherent properties of the propanoic acid group allow it to interact with various biological targets. mdpi.com For instance, recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial agents against multidrug-resistant pathogens and as anticancer agents. mdpi.commdpi.com One study found that a derivative containing a 2-furyl substituent showed selectivity towards cancerous cells and possessed antioxidant properties. mdpi.com The synthesis of novel propanoic acid derivatives, such as this compound, is driven by the potential to discover new compounds with valuable therapeutic activities. orientjchem.orghumanjournals.com

Propiedades

IUPAC Name |

3-(5-phenylfuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBUDDSGMWGQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344026 | |

| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3465-61-0 | |

| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-phenylfuran-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 5 Phenyl 2 Furyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 3-(5-phenyl-2-furyl)propanoic acid suggests key disconnections to simplify the structure into readily available starting materials. The primary disconnection severs the C2-C3 bond of the propanoic acid side chain from the furan (B31954) ring. This leads to a C2-functionalized furan precursor, such as 5-phenylfuran-2-carbaldehyde, and a two-carbon synthon for the remainder of the side chain, like malonic acid or its equivalent.

A further disconnection of the 5-phenylfuran-2-carbaldehyde intermediate breaks the bond between the phenyl group and the furan ring. This points to two main synthetic strategies for the furan core:

Strategy A: Arylation of a pre-formed furan ring at the 5-position.

Strategy B: Formation of the furan ring from acyclic precursors already bearing the phenyl substituent.

These strategic disconnections form the basis for the synthetic routes detailed in the following sections.

Precursor Identification and Synthesis Routes to the Furan Core

The pivotal precursor for the elaboration of the propanoic acid side chain is 5-phenylfuran-2-carbaldehyde. Several synthetic routes to this key intermediate have been established.

One prominent method is the Vilsmeier-Haack reaction on 2-phenylfuran (B99556). researchgate.net This reaction introduces the formyl group at the C5 position of the furan ring, providing a direct route to the desired aldehyde. researchgate.net

Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile approach starting from a functionalized furan-2-carbaldehyde. For instance, the Suzuki coupling of 5-bromofuran-2-carbaldehyde with phenylboronic acid, or the Hiyama cross-coupling of 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane, can efficiently generate 5-phenylfuran-2-carbaldehyde in high yields. researchgate.net A general procedure for a Suzuki-type coupling involves reacting a bromo-aldehyde with a boronic acid in the presence of a palladium catalyst and a base. chemicalbook.com

Table 1: Selected Synthetic Routes to 5-Phenylfuran-2-carbaldehyde

| Reaction Type | Starting Materials | Catalyst/Reagents | Yield | Reference |

| Vilsmeier-Haack | 2-Phenylfuran | POCl₃, DMF | 60% | researchgate.net |

| Suzuki Coupling | 5-Chlorofuran-2-carbaldehyde, Phenylboronic acid | Pd(OAc)₂, PAP ligand | >99% | researchgate.net |

| Hiyama Coupling | 5-Chlorofuran-2-carbaldehyde, Phenyltrifluorosilane | Pd(OAc)₂ | 74% | researchgate.net |

| Photochemical | 5-Iodofuran-2-carbaldehyde | Benzene, Irradiation | 91% | researchgate.net |

This table is generated based on available research data and is not exhaustive.

Elaboration of the Propanoic Acid Side Chain

With the 5-phenylfuran-2-carbaldehyde precursor in hand, the focus shifts to constructing the propanoic acid side chain at the C2 position.

Functionalization Strategies for Direct Synthesis

A common and effective method for this transformation is the Knoevenagel condensation . This reaction involves the condensation of 5-phenylfuran-2-carbaldehyde with an active methylene (B1212753) compound, typically malonic acid , in the presence of a basic catalyst such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgsphinxsai.comresearchgate.net This condensation yields 3-(5-phenyl-2-furyl)propenoic acid. sigmaaldrich.com Subsequent reduction of the carbon-carbon double bond of the propenoic acid derivative, for example through catalytic hydrogenation, affords the target molecule, this compound.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent, can also be employed and often facilitates decarboxylation when dicarboxylic acids like malonic acid are used. wikipedia.org

Another classical approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride, such as acetic anhydride, in the presence of its corresponding carboxylate salt. youtube.comyoutube.com This would also lead to the unsaturated acid precursor.

Coupling Reactions for Fragment Assembly

While less direct for this specific target, fragment assembly through coupling reactions is a powerful tool in organic synthesis. For instance, a suitably functionalized three-carbon side chain could potentially be coupled to a 2-metallated-5-phenylfuran derivative. However, the direct functionalization approaches described above are generally more convergent for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

For the synthesis of the 5-phenylfuran-2-carbaldehyde precursor via cross-coupling, key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For example, the use of specific phosphine (B1218219) ligands can significantly improve the yield and selectivity of Suzuki couplings. researchgate.net

In the Knoevenagel condensation, the choice of base and solvent, as well as the reaction temperature and time, can influence the rate and yield of the reaction. Studies on the condensation of substituted furan-2-carboxaldehydes have shown that catalysts like piperidinium (B107235) acetate (B1210297) can afford good to excellent yields. researchgate.net Microwave irradiation has also been shown to shorten reaction times for similar condensation reactions while maintaining comparable yields to classical heating methods. nih.gov

The final reduction step of the propenoic acid to the propanoic acid is typically high-yielding but requires careful selection of the catalyst (e.g., Palladium on carbon) and optimization of hydrogen pressure and reaction time to ensure complete saturation of the double bond without affecting the furan or phenyl rings.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, driven by the potential to derive furanic starting materials from renewable biomass sources. sphinxsai.comnih.gov

In the context of synthesizing this compound, several green chemistry strategies can be considered:

Use of Renewable Feedstocks: Furan-2-carbaldehyde (furfural) is a key platform chemical derivable from lignocellulosic biomass. While the target molecule contains a phenyl group, the furan component can originate from a renewable source.

Catalytic Efficiency: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts for both the cross-coupling and condensation steps, can reduce waste and improve atom economy. researchgate.netsynblock.com

Alternative Solvents and Energy Sources: The exploration of greener solvents, such as water, ethanol, or ionic liquids, in place of volatile organic compounds is a key area of research. wikipedia.org As mentioned, microwave-assisted synthesis can offer a more energy-efficient alternative to conventional heating. nih.gov

Atom Economy: Reactions like the Knoevenagel condensation are inherently atom-economical, as they form a carbon-carbon bond with the elimination of only a small molecule (water).

By integrating these approaches, the synthesis of this compound can be made more sustainable and environmentally benign.

Advanced Chemical Transformations and Derivatization of 3 5 Phenyl 2 Furyl Propanoic Acid

Chemical Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. ucalgary.ca However, its reduced aromatic character also renders it susceptible to ring-opening and addition reactions. matanginicollege.ac.in The substituents at the C2 and C5 positions significantly influence its reactivity.

Electrophilic Aromatic Substitution Reactions

In 3-(5-phenyl-2-furyl)propanoic acid, the 2 and 5 positions of the furan ring are occupied. Therefore, electrophilic aromatic substitution (EAS) is directed to the C3 and C4 positions. quora.comyoutube.com The propanoic acid substituent, being an electron-withdrawing group, deactivates the furan ring towards electrophilic attack, necessitating carefully chosen reaction conditions. Conversely, the phenyl group can influence the regioselectivity of the substitution.

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the furan ring can be achieved using various halogenating agents. Due to the activated nature of the furan ring, reactions often proceed under mild conditions, sometimes at low temperatures, to prevent polyhalogenation and side reactions. quimicaorganica.org For instance, bromination can be carried out using N-bromosuccinimide (NBS). The presence of both a deactivating propanoic acid group and a phenyl group requires specific optimization to achieve selective mono-halogenation at the C3 or C4 position. Computational and synthetic studies on halogenated furans indicate that electronic and steric factors play a crucial role in determining the outcome of these reactions. rsc.org

Nitration: The nitration of furan derivatives typically requires mild nitrating agents, such as acetyl nitrate (B79036), to avoid oxidative degradation of the sensitive furan ring. In the case of 5-substituted-2-furaldehydes, nitration has been shown to occur on the furan ring. For this compound, this reaction would yield the corresponding 3-nitro or 4-nitro derivatives.

The table below summarizes potential electrophilic substitution reactions on the furan ring.

| Reaction | Reagent Example | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-3-(5-phenyl-2-furyl)propanoic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-3-(5-phenyl-2-furyl)propanoic acid |

| Nitration | Acetyl nitrate | 3-Nitro-3-(5-phenyl-2-furyl)propanoic acid |

Nucleophilic Additions and Ring Transformations

While the electron-rich nature of the furan ring makes it generally unreactive towards nucleophiles, specific conditions can lead to addition or ring-opening reactions. matanginicollege.ac.in

Reduction/Hydrogenation: The furan ring can be partially or fully reduced. Catalytic hydrogenation can convert the furan ring into a more flexible tetrahydrofuran (B95107) structure. For example, the reduction of furans to 2,5-dihydrofurans can be achieved. organic-chemistry.org This transformation alters the planarity and electronic properties of the original molecule, leading to derivatives with different spatial arrangements.

Ring-Opening Reactions: Under acidic conditions, the furan ring is susceptible to protonation, which can initiate ring-opening to form 1,4-dicarbonyl compounds. matanginicollege.ac.in The stability of the 2,5-disubstituted furan ring in this compound makes it more resistant to such transformations compared to unsubstituted furan, but strong acidic conditions could still promote this pathway. nih.govacs.org

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, providing a route to complex bicyclic structures. wikipedia.org The reactivity in these [4+2] cycloadditions is influenced by the substituents on the furan ring. The presence of the phenyl and propanoic acid groups on this compound would modulate the electronic properties of the diene system, affecting both the rate and stereoselectivity of the cycloaddition.

Reactions Involving the Carboxylic Acid Functional Group

The propanoic acid side chain offers a reliable handle for various chemical modifications through its carboxylic acid functionality.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic catalysis (e.g., Fischer esterification) or by using coupling agents. For instance, reaction with phenethyl alcohol would yield 2-phenylethyl 3-(5-phenyl-2-furyl)propanoate. nist.gov Studies on related 3-(furan-2-yl)propenoic acids have demonstrated successful esterification to their methyl esters. nih.govnih.govresearchgate.net

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with primary or secondary amines using peptide coupling reagents (e.g., DCC, EDC) or by converting the acid to an acyl chloride followed by reaction with an amine. This allows for the introduction of a wide array of functionalities. The amidation of similar 3-phenylpropanoic acids has been well-documented. researchgate.net

The table below illustrates representative esterification and amidation reactions.

| Reaction | Reagent Example | Product Name |

| Esterification | Methanol, H₂SO₄ | Methyl 3-(5-phenyl-2-furyl)propanoate |

| Amidation | Benzylamine, EDC | N-Benzyl-3-(5-phenyl-2-furyl)propanamide |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(5-phenyl-2-furyl)propan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrosilylation. nih.gov This reduction converts the acidic functional group into a neutral hydroxyl group, which can be used for further derivatization, such as ether or ester formation.

Oxidation: The propanoic acid side chain is generally stable towards further oxidation under standard conditions. However, the benzylic position of an alkyl chain attached to an aromatic ring can be susceptible to oxidation. unizin.orglibretexts.orglibretexts.orgleah4sci.com In this molecule, the carbon atom of the propanoic acid chain alpha to the furan ring is a potential site for such reactions, although this would require specific and potent oxidizing conditions and may compete with furan ring oxidation. youtube.com

Modifications of the Phenyl Substituent

The phenyl ring at the C5 position of the furan moiety can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effect of the furan-2-yl-propanoic acid substituent determines the position of the incoming electrophile. This substituent is generally considered to be ortho, para-directing and activating or deactivating depending on the specific reaction conditions and the nature of the electrophile. msu.edulibretexts.org Evidence from the nitration of the related 5-phenyl-2-furaldehyde, which yields the para-substituted product, suggests a strong preference for substitution at the para position of the phenyl ring. chemicalbull.comnih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para position of the phenyl ring, yielding 3-(5-(4-nitrophenyl)-2-furyl)propanoic acid.

Halogenation: The phenyl ring can be halogenated using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃), leading to the formation of bromo-substituted derivatives, again with a preference for the para position.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be accomplished under Friedel-Crafts conditions, although the presence of the deactivating carboxylic acid group on the side chain might necessitate protection or the use of more reactive acylating/alkylating agents. masterorganicchemistry.comyoutube.com

The table below outlines potential modifications to the phenyl ring.

| Reaction | Reagent Example | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 3-(5-(4-Nitrophenyl)-2-furyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(5-(4-Bromophenyl)-2-furyl)propanoic acid |

| Acylation | Acetyl chloride, AlCl₃ | 3-(5-(4-Acetylphenyl)-2-furyl)propanoic acid |

Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the this compound framework can significantly alter its electronic properties and provide synthetic handles for further functionalization. These transformations are classic examples of electrophilic aromatic substitution.

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack, such as halogenation or nitration, preferentially occurs at the C5 position, or if that is occupied, at the C2 position. This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance. pearson.comonlineorganicchemistrytutor.comquora.com In this compound, the C5 position is already substituted with a phenyl group and the C2 position is occupied by the propanoic acid side chain. This leaves the C3 and C4 positions of the furan ring as potential sites for substitution. Of these, the C3 position is generally less hindered and more activated by the oxygen atom.

The phenyl ring is also susceptible to electrophilic substitution. The 5-furylpropanoic acid substituent acts as an ortho-, para-director. Therefore, halogenation and nitration are expected to occur primarily at the para-position (C4') of the phenyl ring, and to a lesser extent, at the ortho-positions (C2' and C6').

Halogenation: Direct halogenation of furan rings can be achieved using various reagents. Mild conditions are often required to prevent polymerization or ring-opening side reactions. For bromination, reagents like N-Bromosuccinimide (NBS) or bromine in a non-polar solvent like dioxane are commonly used. pearson.com Chlorination can be achieved with reagents such as N-Chlorosuccinimide (NCS).

Nitration: The nitration of sensitive heterocyclic systems like furan requires mild nitrating agents to avoid oxidative degradation. researchgate.netsemanticscholar.org A common reagent is acetyl nitrate (formed from nitric acid and acetic anhydride), which can nitrate furans at low temperatures. researchgate.netyoutube.com Studies on the nitration of related phenyl-substituted heterocycles, such as 5-phenylisoxazole, show that nitration can occur on both the heterocyclic ring and the phenyl ring, depending on the reaction conditions. researchgate.net For instance, using a mixture of nitric acid and sulfuric acid tends to favor nitration on the phenyl group. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br2/Dioxane or NBS | 3-(5-(4-bromophenyl)-2-furyl)propanoic acid and 3-(3-bromo-5-phenyl-2-furyl)propanoic acid | Electrophilic attack on the activated para-position of the phenyl ring and the available C3 position of the furan ring. |

| Chlorination | NCS | 3-(5-(4-chlorophenyl)-2-furyl)propanoic acid and 3-(3-chloro-5-phenyl-2-furyl)propanoic acid | Similar to bromination, substitution occurs on the activated phenyl and furan rings. |

| Nitration | HNO3/Ac2O | 3-(3-nitro-5-phenyl-2-furyl)propanoic acid | Mild conditions favor substitution on the highly reactive furan ring. researchgate.netsemanticscholar.org |

| Nitration | HNO3/H2SO4 | 3-(5-(4-nitrophenyl)-2-furyl)propanoic acid | Stronger acidic conditions favor nitration on the less reactive, but still activated, phenyl ring. researchgate.netwikipedia.org |

Cross-Coupling Strategies for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon bonds and synthesizing complex biaryl and heteroaryl systems. nih.govlibretexts.org To utilize this compound in such reactions, it must first be functionalized with a halide (or triflate), as described in the section above. The resulting halo-derivative can then be coupled with a variety of organoboron reagents (boronic acids or esters) to create extended aromatic systems.

For example, a brominated derivative, such as 3-(5-(4-bromophenyl)-2-furyl)propanoic acid, can serve as a substrate for a Suzuki coupling reaction. By reacting this compound with different arylboronic acids in the presence of a palladium catalyst and a base, a diverse library of biaryl or heteroaryl analogs can be synthesized. libretexts.orgresearchgate.net This strategy allows for the systematic extension of the aromatic system to explore structure-activity relationships in various applications.

Table 2: Representative Suzuki-Miyaura Coupling for Synthesizing Extended Aromatic Systems

| Starting Material | Coupling Partner (Ar-B(OH)2) | Catalyst System | Potential Product |

|---|---|---|---|

| 3-(5-(4-bromophenyl)-2-furyl)propanoic acid | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-(5-([1,1'-biphenyl]-4-yl)-2-furyl)propanoic acid |

| 3-(5-(4-bromophenyl)-2-furyl)propanoic acid | Thiophene-2-boronic acid | Pd(dppf)Cl2, K2CO3 | 3-(5-(4-(thiophen-2-yl)phenyl)-2-furyl)propanoic acid |

| 3-(5-(4-bromophenyl)-2-furyl)propanoic acid | Pyridine-3-boronic acid | Pd(OAc)2, PPh3, K3PO4 | 3-(5-(4-(pyridin-3-yl)phenyl)-2-furyl)propanoic acid |

| 3-(3-bromo-5-phenyl-2-furyl)propanoic acid | Naphthalene-1-boronic acid | Pd(dppf)Cl2, Cs2CO3 | 3-(3-(naphthalen-1-yl)-5-phenyl-2-furyl)propanoic acid |

Synthesis of Analogs and Conjugates for Biomedical Applications

The modification of the this compound structure is a key strategy in the development of new therapeutic agents. By synthesizing analogs and conjugates, researchers can fine-tune the molecule's properties to enhance biological activity and explore its potential in medicine.

One area of interest is the development of antimicrobial agents. Research has shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit promising antimicrobial activity. researchgate.netmdpi.com In one study, a series of these compounds were synthesized by reacting 3-(furan-2-yl)propenoic acids with various arenes in the presence of a superacid. The resulting products were tested for their ability to inhibit the growth of various microorganisms. Several of the synthesized compounds demonstrated good activity against the yeast-like fungus Candida albicans and also showed suppressive effects on bacteria such as Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. researchgate.netmdpi.com

The synthesis of these analogs often involves the hydroarylation of a furan-containing propenoic acid precursor. This method allows for the introduction of a wide variety of substituted aryl groups at the 3-position of the propanoic acid chain, providing a diverse set of compounds for biological screening.

Table 3: Antimicrobial Activity of Selected 3-Aryl-3-(furan-2-yl)propanoic Acid Analogs

| Compound | Aryl Group | Antimicrobial Activity Highlight researchgate.net |

|---|---|---|

| 3-(Furan-2-yl)-3-phenylpropanoic acid | Phenyl | Active against Candida albicans |

| 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | p-Tolyl | Active against Candida albicans, Escherichia coli, and Staphylococcus aureus |

| 3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid | 4-Methoxyphenyl | Active against Candida albicans |

| 3-(Furan-2-yl)-3-(2,4,6-trimethylphenyl)propanoic acid | Mesityl | Active against Candida albicans, Escherichia coli, and Staphylococcus aureus |

Beyond direct analogs, conjugates of related furan-based structures have also been synthesized and evaluated for other biomedical applications, such as enzyme inhibition. nih.govnih.govresearchgate.net These studies underscore the utility of the furanopropanoic acid scaffold as a starting point for the discovery of new biologically active molecules.

Biological Activity Profiling and Mechanism of Action Studies of 3 5 Phenyl 2 Furyl Propanoic Acid

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of a compound is a critical first step in the drug discovery process. It involves a series of experiments designed to identify how a compound interacts with specific biological targets and to assess its effects on cellular functions. For 3-(5-Phenyl-2-furyl)propanoic acid, while direct data is limited, studies on related furan (B31954) and phenylpropanoic acid derivatives provide valuable insights into its potential activities.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, which can predict its potential to act as an agonist or antagonist. giffordbioscience.com Enzyme inhibition assays, on the other hand, measure the ability of a compound to block the activity of a particular enzyme.

Derivatives of aryl propionic acid are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. nih.gov The free carboxylic acid group is often crucial for this inhibitory activity. nih.gov Given the structural similarity, this compound, which also possesses a propanoic acid moiety, may exhibit inhibitory activity against COX enzymes.

Furthermore, compounds containing a phenyl-furan scaffold have been investigated for their ability to inhibit other enzymes. For example, a series of furan-2-yl(phenyl)methanone derivatives have demonstrated potent inhibitory activity against protein tyrosine kinases (PTKs), with some compounds showing greater potency than the reference compound, genistein. mdpi.comnih.gov The presence of hydroxyl and halogen substituents on the phenyl ring was found to be important for this activity. mdpi.com This suggests that this compound could potentially inhibit PTKs, which are key enzymes in cellular signaling pathways and are often targeted in cancer therapy.

The table below summarizes the enzyme inhibitory activities of some compounds structurally related to this compound.

| Compound Class | Enzyme Target | Observed Activity | Reference |

| 2-(4-substitutedmethylphenyl)propionic acid derivatives | COX-1, COX-2 | Inhibition | nih.gov |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (PTKs) | Inhibition | mdpi.comnih.gov |

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with its molecular target. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and apoptosis.

Research on furan-based derivatives has revealed significant cytotoxic activity against various cancer cell lines. nih.gov For instance, certain furan-2-carboxamide molecules have shown potent antiproliferative activity. nih.gov A study on new furan-based derivatives demonstrated that some compounds induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells (MCF-7). nih.gov This pro-apoptotic effect was linked to the intrinsic mitochondrial pathway, involving the upregulation of p53 and Bax and the downregulation of Bcl-2. nih.gov

Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as potential anticancer agents. mdpi.com These compounds exhibited structure-dependent anticancer activity against non-small cell lung cancer cells (A549). mdpi.com The presence of a phenolic hydroxyl group was noted to enhance aqueous solubility and facilitate strong hydrogen bonding interactions, which are important for target binding. mdpi.com

Given these findings, it is plausible that this compound could exhibit anticancer properties, potentially by inducing cell cycle arrest and apoptosis in cancer cells.

The table below presents findings from cell-based assays for compounds with similar structural features.

| Compound Class | Cell Line | Functional Response | Reference |

| Furan-based derivatives | MCF-7 (Breast cancer) | G2/M phase cell cycle arrest, Apoptosis | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung cancer) | Anticancer activity | mdpi.com |

The ability of a compound to cross cell membranes and accumulate within cells is a key determinant of its biological activity. Studies on the cellular uptake of furan-containing carboxylic acids can provide insights into how this compound might be transported into cells.

One study investigated the renal uptake of a furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, which is known to accumulate in uremic plasma. nih.gov This compound was shown to be actively taken up by rat kidney slices, likely via the same organic acid transport system responsible for the secretion of p-aminohippurate (B12120003) (PAH). nih.gov The uptake was found to be a competitive process, suggesting that this furan derivative has the potential to interact with and inhibit the renal excretion of other organic acids. nih.gov

While this study focuses on renal transport, it suggests that furan-containing carboxylic acids can be recognized and transported by specific cellular uptake systems. The lipophilicity of furan derivatives is also considered an important factor in their activity, influencing their ability to cross cell membranes. mdpi.com Therefore, it is likely that this compound is also subject to active transport and passive diffusion processes that govern its intracellular concentration.

Molecular Mechanism Elucidation

Understanding the molecular mechanism of a compound's action involves identifying its specific cellular targets and elucidating the downstream signaling pathways that are affected.

For many aryl propionic acid derivatives, the primary targets are the COX enzymes, as established through decades of research on nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The mechanism of action of these drugs is the inhibition of prostaglandin (B15479496) biosynthesis by blocking the active site of COX enzymes. orientjchem.org

For furan-containing compounds, a broader range of potential targets has been identified. As mentioned earlier, protein tyrosine kinases are a significant target for some furan-2-yl(phenyl)methanone derivatives. mdpi.comnih.gov In the context of anticancer activity, studies on furan-based compounds have pointed towards the tubulin-microtubule system as a potential target. nih.gov Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, a mechanism shared by several successful anticancer drugs. nih.gov

The identification of these targets often involves a combination of biochemical assays, such as enzyme inhibition studies, and cell-based assays that measure specific cellular events. Further validation can be achieved through techniques like molecular docking and structure-activity relationship (SAR) studies, which help to understand how the compound binds to its target and which structural features are critical for its activity.

Once a target is identified, the next step is to investigate the signal transduction pathways that are modulated by the compound's interaction with its target. Signal transduction pathways are complex networks of proteins and other molecules that transmit signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular function. youtube.com

For compounds that inhibit COX enzymes, the primary affected pathway is the prostaglandin biosynthesis pathway. nih.gov By blocking the production of prostaglandins, these compounds reduce inflammation, pain, and fever.

In the case of compounds that target protein tyrosine kinases, a multitude of signaling pathways can be affected. PTKs are crucial components of pathways that regulate cell growth, proliferation, differentiation, and survival. Inhibition of these kinases can disrupt these pathways, leading to the anticancer effects observed in cell-based assays.

For furan derivatives that induce apoptosis via the intrinsic mitochondrial pathway, the key signaling events involve the p53 tumor suppressor protein and the Bcl-2 family of proteins. nih.gov Upregulation of p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2, leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis. nih.gov

The investigation of these pathways often involves techniques such as Western blotting to measure changes in protein expression and phosphorylation, and reporter gene assays to assess the activity of specific transcription factors.

Gene Expression and Proteomic Profiling

Direct studies on the gene expression and proteomic profiling of this compound are not currently available in the public domain. However, insights can be gleaned from research on its constituent chemical motifs: the furan ring and the propanoic acid side chain.

Inferences from Furan-Containing Compounds:

Furan and its derivatives are known to induce significant alterations in gene expression, particularly in the liver, a primary site of metabolism for many xenobiotics. Studies on furan-induced hepatotoxicity in rats have revealed distinct transcriptomic changes. For instance, a two-year carcinogenicity study on F344 rats treated with furan showed differential expression of 1336 and 1541 genes in liver lesions at different doses. nih.gov Notably, 1001 of these transcripts were altered at both dosage levels, suggesting a consistent molecular response to furan exposure. nih.gov Further analysis identified 42 genes with an inverse correlation between their methylation status and gene expression, including key regulators of liver pathology such as Areg, Jag1, and Foxe1. nih.gov These findings indicate that furan derivatives can exert their effects through epigenetic modifications, leading to functional changes in gene expression that may contribute to both toxicity and potentially therapeutic outcomes. nih.gov

Inferences from Propanoic Acid Derivatives:

Propionic acid (PPA) and its derivatives have also been shown to modulate gene expression, particularly in the context of mitochondrial function and neuronal cells. In SH-SY5Y neuroblastoma cells, PPA treatment led to a dose-dependent decrease in mitochondrial potential and a reduction in mitochondrial size. nih.gov These morphological changes were accompanied by a dose-dependent increase in mitochondrial DNA copy number and alterations in the expression of genes involved in mitochondrial biogenesis and neuronal differentiation. nih.govnih.gov Specifically, PPA has been shown to downregulate the expression of key mitochondrial regulators such as cMYC, NRF1, TFAM, STOML2, and OPA1. nih.gov

Furthermore, propionic acid can influence the gut microbiome and subsequently modulate host gene expression. Diets rich in PPA have been shown to alter the composition of the gut microbiota in mice, which in turn can influence host metabolic and inflammatory pathways. frontiersin.org For example, PPA is known to have anti-inflammatory effects in the liver by targeting the expression of cytokines in macrophages. frontiersin.org

While these studies provide a foundational understanding of how the furan and propanoic acid components might individually influence cellular and molecular processes, dedicated transcriptomic and proteomic studies on This compound are necessary to elucidate its specific biological signature.

Structure-Activity Relationship (SAR) Investigations for Biological Potency

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. By systematically modifying different parts of a lead compound, researchers can deduce the structure-activity relationships (SAR) that govern its potency and selectivity. For This compound , the furan ring, the propanoic acid chain, and the phenyl ring are all key pharmacophoric elements that can be modified to tune its biological profile.

Impact of Furan Substituents on Activity

The furan ring is a versatile scaffold found in numerous biologically active compounds. utripoli.edu.ly Its substitution pattern can significantly influence the molecule's properties. In many furan derivatives, the nature of the substituent dictates the type and potency of the biological activity. For instance, studies on furan-2-carboxylic acid derivatives have shown that substitutions on the furan ring are critical for their anti-diabetic properties. nih.govnih.gov The presence of different substituents can alter the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. nih.govnih.gov

Research on other furan-containing compounds has demonstrated that even slight changes in substitution can lead to dramatic differences in biological activity, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. utripoli.edu.ly For example, in a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the nature of the aryl group attached to the furan ring was found to be a key determinant of their antimicrobial activity. nih.govfrontiersin.org

Role of the Propanoic Acid Chain in Target Interaction

The propanoic acid moiety is a common feature in many drugs and is often crucial for target engagement. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its negative charge at physiological pH can facilitate ionic interactions with positively charged residues in a protein's binding pocket. nih.gov

In a series of antagonists for the NMDA receptor, the propanoic acid side chain was shown to enhance binding and selectivity. nih.gov This suggests the presence of a specific pocket on the receptor that accommodates this acidic side chain. nih.gov Similarly, in the context of anti-diabetic agents, the propanoic acid group in certain compounds has been shown to be essential for their activity as PPAR agonists. biorxiv.org The length and flexibility of the alkyl chain connecting the carboxylic acid to the core scaffold are also critical parameters that can influence binding affinity and potency.

Influence of Phenyl Ring Modifications on Biological Profile

The phenyl ring in This compound offers a prime location for structural modifications to modulate its biological activity. Substituents on the phenyl ring can alter the molecule's lipophilicity, electronic distribution, and steric profile, all of which can impact its pharmacokinetic and pharmacodynamic properties.

In studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as anticancer agents, modifications on the phenyl ring were found to significantly affect their antiproliferative activity. researchgate.net For instance, the introduction of an oxime moiety enhanced cytotoxicity against cancer cells. researchgate.net Similarly, in a study of 2,5-disubstituted furan derivatives, the presence and substitution pattern of a phenylbenzamide pharmacophore were critical for their activity as P-glycoprotein inhibitors. researchgate.net

The position of the substituent on the phenyl ring (ortho, meta, or para) can also have a profound effect on activity, as it dictates the spatial orientation of the substituent and its potential interactions with the target protein.

Phenotypic Screening and Therapeutic Area Exploration

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach for discovering new drugs, especially for complex diseases where the precise molecular targets are unknown. nih.govnih.gov Given the structural features of This compound , several therapeutic areas warrant exploration.

A prominent area of interest is metabolic diseases, particularly type 2 diabetes. A study focused on the phenotypic screening of a library of furan-2-carboxylic acid derivatives identified compounds that inhibit gluconeogenesis in primary mouse hepatocytes. nih.govnih.gov The lead compound from this screen, SL010110, was further optimized through SAR studies, leading to the discovery of a more potent derivative, 10v. nih.gov This compound demonstrated improved anti-gluconeogenesis potency and was effective in reducing blood glucose levels in a mouse model of type 2 diabetes. nih.gov These findings suggest that furan-propanoic acid scaffolds could be a promising starting point for the development of novel anti-diabetic agents.

Another potential therapeutic area is infectious diseases. A study on the synthesis and antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed that these compounds exhibit good activity against the yeast-like fungus Candida albicans and can also inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.govfrontiersin.org

Furthermore, given the diverse biological activities reported for furan derivatives, including anticancer and anti-inflammatory effects, phenotypic screens in these areas could also yield promising results for This compound and its analogs. utripoli.edu.lymdpi.com

Computational and Theoretical Chemistry Studies on 3 5 Phenyl 2 Furyl Propanoic Acid

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action at a molecular level.

In the case of 3-(5-phenyl-2-furyl)propanoic acid, molecular docking studies can be performed to predict its binding affinity and interaction patterns with various enzymes and receptors. While specific docking studies on this exact compound are not extensively published, research on structurally similar molecules, such as derivatives of 2-(3-benzoylphenyl)propanoic acid and furan-containing compounds, provides insights into its potential targets. nih.govresearchgate.netresearchgate.net For instance, cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs), represent a plausible target for this molecule due to the presence of the propanoic acid moiety, a common feature in many NSAIDs. nih.govresearchgate.net

Docking simulations would typically involve preparing the 3D structure of this compound and docking it into the active site of a target protein. The results would be analyzed based on the binding energy, with more negative values indicating a more favorable interaction. Key interactions would involve hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. For example, the carboxylic acid group is a prime candidate for forming hydrogen bonds, while the phenyl and furan (B31954) rings can engage in hydrophobic and pi-pi interactions. researchgate.netmdpi.com

Table 1: Predicted Binding Affinities of this compound with Potential Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-1 (COX-1) | 1CX2 | -7.8 | Arg120, Tyr355, Ser530 |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Urease | 2JT5 | -6.9 | His136, His246, Asp360 |

| Matrix Metalloproteinase-3 (MMP-3) | 2JT5 | -7.2 | His201, His206, Glu202 |

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of structurally related compounds.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide valuable information about molecular geometry, charge distribution, orbital energies, and reactivity.

For this compound, DFT calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict its spectroscopic properties. nih.govsemanticscholar.orgresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

Calculations would reveal that the electron density is delocalized across the phenyl and furan rings, with the carboxylic acid group being a region of high electron density and a potential site for electrophilic attack. The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electronegative oxygen atoms of the carboxylic acid as likely sites for hydrogen bonding. semanticscholar.org

Table 2: Calculated Electronic Properties of this compound (Hypothetical)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Carboxyl Oxygen (O1) | -0.65 e |

| Mulliken Charge on Carboxyl Oxygen (O2) | -0.68 e |

Note: The data in this table is hypothetical and for illustrative purposes, based on quantum chemical calculations of similar aromatic carboxylic acids.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane. mdpi.comnih.gov

MD simulations can be used to study the stability of the different conformations and the transitions between them. mdpi.com By simulating the molecule in an aqueous environment, for example, one can observe how the molecule interacts with water molecules and how its conformation adapts. This information is crucial for understanding its solubility and how it might approach a biological target. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the molecule during the simulation. mdpi.com

Table 3: Relative Energies of Key Conformations of this compound (Hypothetical)

| Conformation | Dihedral Angle (C-C-C-C of propanoic acid) | Relative Energy (kcal/mol) |

| 1 (Extended) | 180° | 0.0 |

| 2 (Gauche) | 60° | 1.2 |

| 3 (Eclipsed) | 0° | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

QSAR Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlhasalimited.orgnih.govrutgers.edu By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities (e.g., anti-inflammatory IC50 values) would be required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. nih.govlhasalimited.org Such a model could guide the design of new derivatives with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial.

Table 4: Example of a QSAR Data Table for Derivatives of this compound (Hypothetical)

| Compound | LogP | Molecular Weight | HOMO Energy (eV) | Predicted Log(1/IC50) |

| Derivative 1 | 3.5 | 230.25 | -6.4 | 5.2 |

| Derivative 2 | 4.1 | 264.70 | -6.6 | 4.8 |

| Derivative 3 | 3.8 | 244.28 | -6.3 | 5.5 |

| Derivative 4 | 4.5 | 298.75 | -6.8 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of data used in a QSAR study.

Medicinal Chemistry Aspects and Drug Discovery Potential of 3 5 Phenyl 2 Furyl Propanoic Acid

Lead Compound Identification and Optimization Strategies

The journey of a drug from a mere concept to a clinical candidate often begins with the identification of a "lead compound"—a molecule that demonstrates a desired biological activity, albeit with potential imperfections in its potency, selectivity, or pharmacokinetic properties. While direct and extensive research identifying 3-(5-phenyl-2-furyl)propanoic acid as a lead compound for a specific therapeutic target is not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, compounds featuring phenyl and furan (B31954) rings have been investigated as inhibitors of phosphodiesterase type 4 (PDE4) and as GPR40 agonists, suggesting the potential for this scaffold to interact with biological targets of therapeutic relevance. nih.govnih.gov

Once a lead compound is identified, the subsequent phase of drug discovery involves a meticulous process of chemical modification to enhance its desirable properties. This process, known as lead optimization, aims to improve efficacy, reduce off-target effects, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. For a hypothetical lead compound like this compound, several optimization strategies could be envisioned.

Table 1: Potential Lead Optimization Strategies for this compound

| Strategy | Description | Potential Impact |

| Substitution on the Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring. | Can modulate potency, selectivity, metabolic stability, and solubility. |

| Modification of the Propanoic Acid Chain | Altering the length of the alkyl chain, introducing branching, or converting the carboxylic acid to other acidic functional groups. | May influence binding affinity, pharmacokinetic properties, and potential for prodrug design. |

| Substitution on the Furan Ring | Although less common due to potential reactivity, substitution on the furan ring could be explored. | Could fine-tune electronic properties and steric interactions with the target protein. |

A critical aspect of lead optimization is the establishment of a Structure-Activity Relationship (SAR) . SAR studies systematically investigate how changes in the chemical structure of a compound affect its biological activity. By synthesizing and testing a series of analogs, medicinal chemists can build a comprehensive understanding of the key structural features required for optimal therapeutic effect.

Bioisosteric Replacements and Scaffold Hopping Approaches

For this compound, several bioisosteric replacements could be considered:

Phenyl Ring Replacements: The phenyl group is a common site for metabolic oxidation. Replacing it with other aromatic or non-aromatic rings can mitigate this issue. For example, substituting the phenyl ring with a pyridine (B92270) or other heteroaromatic ring can alter the electronic properties and potentially improve solubility. google.com

Furan Ring Replacements: The furan ring itself can be a site of metabolic instability. Replacing it with more stable five-membered heterocycles like thiophene, oxazole, or thiazole (B1198619) is a common strategy. nih.gov

Carboxylic Acid Replacements: The carboxylic acid group is often associated with poor oral bioavailability and rapid clearance. Bioisosteres for carboxylic acids, such as tetrazoles, hydroxamic acids, or sulfonamides, can be employed to overcome these limitations while maintaining the necessary acidic character for target interaction.

Scaffold hopping is a more drastic approach where the core structure (scaffold) of a lead compound is replaced with a completely different one, while preserving the key pharmacophoric elements responsible for biological activity. This strategy is often employed to escape from undesirable intellectual property space, discover novel chemical series with improved properties, or overcome intractable ADME issues associated with the original scaffold.

Starting from a this compound scaffold, a scaffold hopping exercise could involve replacing the central phenyl-furan core with other bicyclic or fused heterocyclic systems that can appropriately position the key functional groups for target engagement.

Development of Prodrugs and Delivery Systems

A significant challenge for many drug candidates, particularly those containing a carboxylic acid moiety like this compound, is poor membrane permeability and rapid metabolism, which can limit their oral bioavailability. A widely used strategy to address these issues is the development of prodrugs .

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. For carboxylic acid-containing drugs, the most common prodrug approach is the formation of esters. These esters are typically more lipophilic than the parent carboxylic acid, allowing for better absorption through cell membranes. Once absorbed, they are cleaved by esterase enzymes present in the blood and tissues to release the active drug.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Description | Advantages |

| Simple Alkyl Esters | Methyl, ethyl, or other simple alkyl esters. | Easy to synthesize and can improve lipophilicity. |

| Acyloxymethyl Esters | Esters that are designed to be more readily cleaved by esterases. | Can provide a more controlled release of the active drug. |

| Amino Acid Conjugates | The carboxylic acid is linked to an amino acid. | May utilize amino acid transporters for improved absorption. |

Beyond prodrugs, other drug delivery systems could be explored to enhance the therapeutic potential of this compound. These could include formulation strategies like encapsulation in nanoparticles or liposomes to improve solubility, stability, and targeted delivery.

Intellectual Property and Patent Landscape Analysis

The intellectual property (IP) landscape is a crucial consideration in drug discovery and development. A strong patent position is essential to protect the significant investment required to bring a new drug to market. An analysis of the patent landscape for this compound would involve searching for patents that claim this specific molecule, its derivatives, or its use for a particular therapeutic indication.

While a comprehensive patent search is beyond the scope of this article, it is noteworthy that patents for furan derivatives with various biological activities have been filed. For example, a Chinese patent discloses furan derivatives and their use as antitumor medicines. google.com A thorough patent analysis for this compound would require searching various patent databases using its chemical name, structure, and CAS number (3465-61-0). Such an analysis would reveal whether the compound itself is already claimed, what types of modifications have been patented, and for which therapeutic applications, thereby informing the strategic direction of any new research and development program.

Future Directions and Emerging Research Avenues for 3 5 Phenyl 2 Furyl Propanoic Acid

Exploration of Novel Synthetic Pathways

The future development of applications for 3-(5-Phenyl-2-furyl)propanoic acid and its derivatives hinges on the ability to produce them efficiently and with high structural diversity. Current research into related furan (B31954) compounds points toward several innovative synthetic strategies that could be applied and refined.

A significant area of exploration involves the hydroarylation of furan-based propenoic acids. mdpi.comnih.gov Researchers have successfully synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives by reacting 3-(furan-2-yl)propenoic acids with arenes. mdpi.com This reaction is facilitated by the use of strong Brønsted superacids, such as triflic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃). mdpi.comnih.gov These methods operate under conditions of superelectrophilic activation, generating highly reactive O,C-diprotonated intermediates that drive the reaction forward. mdpi.comnih.gov Adapting these superelectrophilic activation techniques specifically for the synthesis of this compound could lead to more efficient and scalable production methods.

Furthermore, the general versatility of the furan ring as a synthetic building block opens up numerous possibilities. acs.org Furan can participate in a wide array of reactions, making it a valuable precursor for creating complex molecules. acs.orgyoutube.com Future research could focus on developing multi-step synthetic sequences that leverage the reactivity of simpler furan or phenyl starting materials to construct the target molecule. nih.gov Computational tools and retrosynthesis models could also play a crucial role in designing and predicting novel and efficient synthetic routes, potentially identifying pathways that are not immediately obvious through traditional chemical intuition. researchgate.net The development of such predictive frameworks could accelerate the discovery of new derivatives with tailored properties. researchgate.net

Investigation of Advanced Biological Applications

While the biological profile of this compound itself is not extensively documented, research on structurally similar compounds provides a compelling roadmap for future investigations. The furanopropanoic acid scaffold is a promising pharmacophore for a range of therapeutic areas.

Antimicrobial Activity: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated significant antimicrobial properties. mdpi.comnih.gov Studies have shown that these compounds exhibit good activity against the yeast-like fungus Candida albicans and can also inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL. mdpi.comnih.govnih.gov This suggests that this compound and its analogues should be systematically screened for their antimicrobial potential against a broad spectrum of pathogens, including drug-resistant strains.

Anticancer Potential: The furan moiety is present in numerous compounds with established anticancer activity. nih.gov Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has identified a compound containing a 2-furyl substituent as a promising candidate with selective anticancer activity against A549 non-small cell lung cancer cells. nih.gov Another study focused on 3-phenyl-3-aryl carboxamido propanoic acid derivatives as inhibitors of retinoic acid 4-hydroxylase (CYP26A1), an enzyme implicated in cancer. nih.gov These findings strongly support the investigation of this compound derivatives as potential anticancer agents. Future studies could explore their mechanism of action, such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and apoptosis. nih.gov

Anti-inflammatory Effects: Furan-containing diterpenoids isolated from marine organisms have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production in LPS-stimulated microglial cells. mdpi.com This provides a rationale for evaluating this compound and its derivatives for similar anti-inflammatory activities, which could be relevant for a host of chronic diseases.

Integration with Materials Science and Nanotechnology

The unique chemical structure of this compound makes it an attractive candidate for applications beyond biology, particularly in the fields of materials science and nanotechnology. Furan-based compounds are increasingly recognized as valuable, renewable platform chemicals. nih.govnih.gov

Bio-based Polymers: Derived from biomass, furan derivatives are emerging as key building blocks for the synthesis of more sustainable polymers, such as polyesters and polyamides. nih.govresearchgate.net The rigid furan ring and the reactive carboxylic acid group of this compound make it a potentially valuable monomer. Polymerizing this compound, or its derivatives, could lead to novel bio-based materials with unique thermal, mechanical, and electronic properties. These materials could find applications as resins, adhesives, or advanced composites. nih.gov

Organic Electronics: Furan and its derivatives are being actively investigated for their use in organic electronics, particularly in organic solar cells (OSCs). nih.gov The electron-rich furan ring, combined with the phenyl group in this compound, creates a conjugated system that could possess interesting semiconducting properties. Future research could explore the synthesis of oligomers or polymers based on this scaffold for use as active components in organic photovoltaic devices or other electronic applications. The inherent advantages of furan-based materials include good solubility and excellent molecular stacking capabilities, which are crucial for efficient charge transport. nih.gov

Combinatorial Materials Discovery: The adaptability of the furan core makes it an excellent scaffold for creating large combinatorial libraries of compounds. acs.org By systematically varying the substituents on the phenyl ring or modifying the propanoic acid chain, researchers can generate a vast array of molecules. High-throughput screening of these libraries could accelerate the discovery of new materials with tailored properties for specific applications in nanotechnology, from functional coatings to components of molecular sensors. acs.org

Collaborative Research Initiatives and Translational Studies

Realizing the full potential of this compound will require a multidisciplinary and collaborative approach. The journey from fundamental research to real-world application is complex and necessitates the integration of expertise from various fields.

Bridging Chemistry and Biology: The exploration of novel synthetic pathways and advanced biological applications must go hand-in-hand. Synthetic chemists are needed to design and create new derivatives, while biologists and pharmacologists are essential for evaluating their efficacy and mechanism of action in relevant biological systems. nih.govnih.gov For instance, if a derivative shows promising anticancer activity, translational studies would involve collaboration with cancer biologists to test the compound in advanced preclinical models, such as 3D cell cultures and animal models. nih.govmdpi.com

Fostering Industry-Academia Partnerships: The development of new materials from this compound requires collaboration between academic researchers and industrial partners. nih.govnih.gov While universities can excel at fundamental discovery and synthesis, industry provides the expertise in process scale-up, material testing, and commercialization. Such partnerships are crucial for translating promising laboratory findings into viable products, whether they be new bioplastics or components for next-generation solar cells. researchgate.net

Translational Medicine: For therapeutic applications, successful translational studies involve a long and regulated pathway. Early preclinical work demonstrating efficacy and selectivity, as seen with related compounds, provides the foundation for further development. nih.gov Collaborative initiatives involving medicinal chemists, toxicologists, and clinicians would be essential to guide the most promising compounds through the rigorous process of preclinical and, eventually, clinical evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.